(R)-(3-(1-Aminoethyl)phenyl)methanol
Description
(R)-(3-(1-Aminoethyl)phenyl)methanol is a chiral aromatic alcohol featuring a primary amine group and a hydroxymethyl substituent on a benzene ring. Its molecular formula is C₉H₁₃NO, with a molar mass of 151.21 g/mol. The compound’s stereochemistry at the aminoethyl group (R-configuration) imparts distinct physicochemical and biological properties, making it a valuable intermediate in pharmaceutical synthesis and asymmetric catalysis .
Key properties include:
- Solubility: Moderately soluble in polar solvents (e.g., methanol, DMSO) due to its hydroxyl and amine groups.
- Stability: Sensitive to oxidation; requires storage under inert conditions.
- Synthesis: Typically prepared via reduction of corresponding ketones or esters using agents like DIBAL-H (diisobutylaluminum hydride) under low-temperature conditions .
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
[3-[(1R)-1-aminoethyl]phenyl]methanol |
InChI |
InChI=1S/C9H13NO/c1-7(10)9-4-2-3-8(5-9)6-11/h2-5,7,11H,6,10H2,1H3/t7-/m1/s1 |
InChI Key |
ZLYGOPUUIJRNMD-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC(=C1)CO)N |
Canonical SMILES |
CC(C1=CC=CC(=C1)CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-(1-Aminoethyl)phenyl)methanol typically involves the reduction of the corresponding ketone, ®-(3-(1-Aminoethyl)phenyl)ketone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production of ®-(3-(1-Aminoethyl)phenyl)methanol may involve more scalable methods such as catalytic hydrogenation, where the ketone is reduced in the presence of a metal catalyst like palladium on carbon (Pd/C) under hydrogen gas. This method is efficient and can be easily scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-(3-(1-Aminoethyl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding amine using strong reducing agents.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: ®-(3-(1-Aminoethyl)phenyl)ketone or ®-(3-(1-Aminoethyl)phenyl)aldehyde.
Reduction: ®-(3-(1-Aminoethyl)phenyl)amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-(3-(1-Aminoethyl)phenyl)methanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-(3-(1-Aminoethyl)phenyl)methanol depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing their activity. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in various biochemical reactions. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
(a) Aminoethyl vs. Dimethylaminoethyl Substituents
- (R)-3-(1-(Dimethylamino)ethyl)phenol (C₁₀H₁₅NO): The dimethylamino group enhances lipophilicity (logP ≈ 1.8 vs. 0.9 for the aminoethyl analog) and stability against oxidation. However, it reduces hydrogen-bonding capacity, impacting solubility in aqueous media .
- This compound: The primary amine enables stronger intermolecular interactions, favoring crystallization but requiring stringent storage conditions to prevent degradation .
(b) Hydroxymethyl vs. Phenol Groups
- 3-((Dimethylamino)methyl)phenol (C₉H₁₃NO): The phenol group (pKa ≈ 10) confers higher acidity compared to the hydroxymethyl group (pKa ≈ 15), influencing reactivity in nucleophilic substitutions .
(c) Salt Forms and Stability
- (R)-3-(1-Aminoethyl)phenol hydrochloride: The hydrochloride salt improves thermal stability (decomposition >200°C vs. 150°C for the free base) and aqueous solubility (50 mg/mL vs. 10 mg/mL) .
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